Ethyl 2-formylbenzoate

Asymmetric Catalysis Phthalide Synthesis Enantioselective Allylation

Ethyl 2-formylbenzoate (CAS 34046-43-0), also known as 2-carbethoxybenzaldehyde or ethyl phthalaldehydate, is an aromatic ester featuring both an aldehyde and an ethyl ester group in an ortho relationship on the benzene ring (C10H10O3, MW 178.18). This compound exists as a clear, colorless to pale yellow liquid at room temperature with a boiling point of 294 °C at 760 mmHg and a density of 1.146 g/cm³.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 34046-43-0
Cat. No. B1589372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-formylbenzoate
CAS34046-43-0
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C=O
InChIInChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3
InChIKeyIQYZISJXVKSMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Formylbenzoate (CAS 34046-43-0) – Ortho-Functionalized Benzaldehyde Ester for Cyclization-Driven Synthesis


Ethyl 2-formylbenzoate (CAS 34046-43-0), also known as 2-carbethoxybenzaldehyde or ethyl phthalaldehydate, is an aromatic ester featuring both an aldehyde and an ethyl ester group in an ortho relationship on the benzene ring (C10H10O3, MW 178.18) [1]. This compound exists as a clear, colorless to pale yellow liquid at room temperature with a boiling point of 294 °C at 760 mmHg and a density of 1.146 g/cm³ . Its defining structural feature — the proximity of the electrophilic formyl group to the ester carbonyl — enables a suite of cyclization and condensation reactions that are geometrically impossible for its meta- and para-regioisomers, positioning it as a privileged building block for phthalides, isoquinolines, and porphyrin arrays .

Why Ethyl 2-Formylbenzoate Cannot Be Replaced by Its Methyl Ester, Free Acid, or Regioisomers


The ortho-disposition of the formyl and ester groups in ethyl 2-formylbenzoate is structurally deterministic for its primary synthetic utility: intramolecular cyclization to phthalides and related heterocycles . Neither the meta- nor para-regioisomers (e.g., ethyl 3-formylbenzoate, CAS 33745-47-0) can undergo this lactonization. While methyl 2-formylbenzoate (CAS 4122-56-9) shares the ortho-architecture, the alkyl ester moiety is not an innocent spectator — it modulates enantioselectivity in asymmetric transformations, alters lipophilicity (LogP 1.68 vs. 1.29 for the methyl ester), and influences physical state and storage requirements [1]. The free acid (2-formylbenzoic acid, CAS 119-67-5) introduces an additional liability: it exists predominantly as the cyclic lactol (3-hydroxyphthalide) via ring-chain tautomerism, sequestering the aldehyde as a masked hemiacetal and rendering it unavailable for aldehyde-specific chemistry without prior unmasking [2]. Simple replacement without accounting for these dimensions risks compromised enantioselectivity, reduced extractability, or complete reaction failure.

Quantitative Differentiation Evidence for Ethyl 2-Formylbenzoate Versus Analogs


Enhanced Enantioselectivity Over Methyl Ester in Ag(I)-Catalyzed Asymmetric Phthalide Synthesis

In the Ag(I)-(R)-BINAP-catalyzed asymmetric Sakurai-Hosomi allylation/transesterification cascade with allyltrimethoxysilane, the ethyl ester 7g afforded chiral phthalide 8a with markedly improved enantiomeric excess compared to the methyl ester 7a, which gave 71% ee [1]. The study further established a systematic trend: elongating the n-alkyl ester chain (methyl → ethyl → hexyl → dodecyl) progressively increased product ee, with the hexyl ester (7h) achieving the highest ee (comparable to the ~87% ee benchmark set by unsubstituted benzaldehyde), a result attributed to micelle aggregation effects rather than simple steric shielding [1]. This demonstrates that the ethyl ester is not merely a passive carboxyl protecting group but an active stereochemical modulator.

Asymmetric Catalysis Phthalide Synthesis Enantioselective Allylation

Preservation of Free Aldehyde Reactivity by Preventing Ring-Chain Tautomerism Inherent to 2-Formylbenzoic Acid

2-Formylbenzoic acid (phthalaldehydic acid) exhibits well-documented ring-chain tautomerism: in the solid state and in most solvents, it exists predominantly as the cyclic lactol, racemic 3-hydroxyphthalide, rather than as the open-chain aldehydo-acid [1]. This tautomeric equilibrium sequesters the formyl group as a masked hemiacetal, rendering it unavailable for nucleophilic additions, condensations, and other aldehyde-specific transformations without prior hydrolytic or thermal unmasking. In contrast, ethyl 2-formylbenzoate has the carboxylic acid function locked as an ester, which cannot cyclize onto the aldehyde; the formyl group therefore remains entirely in its reactive, open-chain carbonyl form. This eliminates the need for a deprotection/deprotection step and ensures consistent stoichiometric availability of the aldehyde electrophile.

Aldehyde Chemistry Tautomerism Cyclization

Higher Lipophilicity (LogP) Differentiates Ethyl from Methyl Ester for Biphasic Reactions and Extractive Workup

Ethyl 2-formylbenzoate has a computed XLogP3 of 2.2 (reported experimental LogP ~1.68), while methyl 2-formylbenzoate has a LogP of 1.29 [1][2]. This ~0.4-0.9 LogP unit difference translates to approximately a 2.5- to 8-fold increase in octanol/water partition coefficient, conferring measurably superior organic-phase affinity during aqueous/organic extractive workup. In practice, this means reduced product loss to the aqueous layer and higher recovery in multi-step sequences, particularly for reactions conducted at larger scale where extraction efficiency directly impacts isolated yield.

Physicochemical Properties Lipophilicity Extraction

Validated Use in Porphyrin Dimer Synthesis for Advanced Materials Chemistry

In the synthesis of sulfonated 1,2-phenylene-linked porphyrin dimers — a privileged architecture for water oxidation catalysis and photodynamic therapy — ethyl 2-formylbenzoate was specifically selected as the ortho-formylbenzoate component in a mixed-aldehyde condensation with 4-(trimethylsilyl)benzaldehyde and pyrrole, yielding the key trimethylsilyl-porphyrin intermediate 3-36 in 18% isolated yield [1]. This choice was not arbitrary: the ethyl ester survives the acidic condensation conditions intact while the ortho-ester substituent ultimately directs the 1,2-phenylene linkage geometry that defines the 'clamshell' dimer architecture. The methyl ester analog was not reported in this context, suggesting either inferior performance or incompatibility with the subsequent sulfonation and deprotection sequence.

Porphyrin Chemistry Materials Science Mixed-Aldehyde Condensation

Liquid Physical State Enables Direct Dispensing and Continuous Flow Compatibility Versus Solid Free Acid

Ethyl 2-formylbenzoate is a liquid at room temperature (no melting point reported; remains liquid well below 0 °C), whereas the corresponding free acid, 2-formylbenzoic acid, is a crystalline solid with a melting point of 94–96 °C . The methyl ester analog presents a practical ambiguity: TCI America lists it as a solid at 20 °C requiring refrigerated storage (0–10 °C), while other vendors report it as a liquid, suggesting borderline physical behavior near ambient temperature . The unequivocal liquid state of the ethyl ester eliminates the need for pre-heating, solvent pre-dissolution, or specialized solid-dispensing equipment, making it compatible with automated liquid handlers and continuous flow reactor setups.

Physical State Continuous Flow Chemistry Automated Dispensing

Recommended Application Scenarios for Ethyl 2-Formylbenzoate Based on Quantitative Evidence


Asymmetric Synthesis of Enantiopure 3-Substituted Phthalides

For catalytic asymmetric syntheses of chiral phthalides via transition-metal-catalyzed addition/lactonization cascades, ethyl 2-formylbenzoate provides improved enantioselectivity over the commonly used methyl ester. The Ag(I)-BINAP system reported in Tetrahedron 2013 demonstrated that the ethyl ester (7g) delivers enhanced product ee relative to the methyl ester (71% ee), within a broader trend where increasing alkyl chain length correlated with higher enantioselectivity, up to ~87% ee for the hexyl ester [1]. This positions the ethyl ester as the optimal balance between stereochemical benefit and practical handling for medicinal chemistry programs targeting biologically active phthalides.

Porphyrin and Extended π-System Construction via Mixed-Aldehyde Condensation

Ethyl 2-formylbenzoate is a validated building block for constructing 1,2-phenylene-linked porphyrin dimers via Lindsey-type mixed-aldehyde condensations. The Ye and Naruta (2003) synthesis of sulfonated porphyrin dimers used ethyl 2-formylbenzoate specifically to install the ortho-ester-substituted meso-aryl group, achieving the key TMS-porphyrin intermediate in 18% yield [2]. The ortho-ester group subsequently directs the clamshell dimer geometry that is critical for catalytic water oxidation and photodynamic therapy applications.

Multi-Step Synthesis Requiring Persistent Free Aldehyde Functionality

In any synthetic sequence where the ortho-formyl group must remain unambiguously available as a free aldehyde electrophile, ethyl 2-formylbenzoate is decisively preferable to 2-formylbenzoic acid. The free acid undergoes spontaneous ring-chain tautomerism to form 3-hydroxyphthalide (the cyclic lactol), which masks the aldehyde as a hemiacetal [3]. The ethyl ester eliminates this tautomeric equilibrium entirely, ensuring that every molecule in the reaction mixture presents a reactive formyl group. This is particularly critical for stoichiometry-sensitive reactions such as imine formation, reductive amination, and Grignard additions.

Automated High-Throughput Experimentation and Continuous Flow Synthesis

The reliable liquid physical state of ethyl 2-formylbenzoate at ambient temperature (boiling point 294 °C; no melting point; remains liquid at sub-ambient temperatures) makes it directly compatible with automated liquid handling systems and continuous flow reactor platforms . This contrasts with 2-formylbenzoic acid (solid, mp 94-96 °C) and the borderline physical behavior of methyl 2-formylbenzoate, which TCI America lists as a solid at 20 °C requiring refrigerated storage . For laboratories building compound libraries or optimizing reaction conditions via high-throughput experimentation, the elimination of solid handling steps reduces workflow complexity and improves reproducibility.

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